molecular formula C16H20N2O B1253725 fumigaclavine B CAS No. 6879-93-2

fumigaclavine B

Katalognummer: B1253725
CAS-Nummer: 6879-93-2
Molekulargewicht: 256.34 g/mol
InChI-Schlüssel: JUXRVSRUBIFVKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fumigaclavine B is an ergoline alkaloid produced by various fungi, most notably the opportunistic pathogen Aspergillus fumigatus . This compound has the molecular formula C 16 H 20 N 2 O and a molar mass of 256.349 g·mol -1 . It is a central intermediate in the biosynthetic pathway leading to the fumigaclavine class of ergot alkaloids . Research has demonstrated that the gene easM (also known as fgaP450-2 ) in A. fumigatus encodes a P450 monooxygenase enzyme responsible for the hydroxylation of festuclavine, thereby forming Fumigaclavine B . This critical step diverts the pathway away from the production of dihydrolysergic acid derivatives and towards the synthesis of fumigaclavines . Consequently, Fumigaclavine B is a key subject of study in fungal genetics and biochemistry for understanding the regulation and enzymology of ergot alkaloid pathways . Its role extends to being a precursor to other fumigaclavines, such as Fumigaclavine A (via acetylation) and Fumigaclavine C (via reverse prenylation) . Studies investigating the broader virulence of A. fumigatus also monitor Fumigaclavine B production as part of the fungus's secondary metabolome . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Eigenschaften

CAS-Nummer

6879-93-2

Molekularformel

C16H20N2O

Molekulargewicht

256.34 g/mol

IUPAC-Name

(6aR,9R,10S,10aR)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-ol

InChI

InChI=1S/C16H20N2O/c1-9-8-18(2)13-6-10-7-17-12-5-3-4-11(14(10)12)15(13)16(9)19/h3-5,7,9,13,15-17,19H,6,8H2,1-2H3/t9-,13-,15-,16+/m1/s1

InChI-Schlüssel

JUXRVSRUBIFVKE-UHFFFAOYSA-N

SMILES

CC1CN(C2CC3=CNC4=CC=CC(=C34)C2C1O)C

Kanonische SMILES

CC1CN(C2CC3=CNC4=CC=CC(=C34)C2C1O)C

melting_point

265-267°C

Physikalische Beschreibung

Solid

Synonyme

fumigaclavine B

Herkunft des Produkts

United States

Vorbereitungsmethoden

Role of the easM Gene in Festuclavine Hydroxylation

Fumigaclavine B biosynthesis begins with festuclavine, a tetracyclic ergoline alkaloid. The hydroxylation of festuclavine at carbon 17 is catalyzed by the enzyme encoded by easM, a cytochrome P450 monooxygenase. Disruption of easM in Neosartorya fumigata via gene knockout resulted in festuclavine accumulation (1.8 ± 0.3 μg/10⁶ conidia) and complete loss of fumigaclavine B. Complementation with the wild-type easM gene restored fumigaclavine B production to 2.1 ± 0.4 μg/10⁶ conidia, confirming its necessity.

Table 1: Impact of easM Manipulation on Alkaloid Production

StrainFestuclavine (μg/10⁶ conidia)Fumigaclavine B (μg/10⁶ conidia)
Wild-type0.4 ± 0.12.1 ± 0.4
easM knockout1.8 ± 0.30.0 ± 0.0
easM complemented0.3 ± 0.12.0 ± 0.3

Modulation by the cpsA Gene

The cpsA gene, encoding a putative polysaccharide synthase, indirectly regulates fumigaclavine B levels. Deletion of cpsA in A. fumigatus increased fumigaclavine B production by 40% compared to the wild-type strain (1.2 ± 0.2 μg/mL vs. 0.7 ± 0.1 μg/mL). Overexpression of cpsA reduced fumigaclavine B to undetectable levels, suggesting a negative regulatory role.

Chemical Synthesis Approaches

Pd-Catalyzed Cascade Reactions

A novel synthetic route for related ergot alkaloids employs a palladium-catalyzed intramolecular Larock indole annulation/Tsuji–Trost allylation cascade. Although initially developed for festuclavine and pyroclavine, this method offers a template for fumigaclavine B synthesis. The cascade assembles the tetracyclic ergoline core in one step, achieving yields of 65–72% for analogous compounds. Adapting this strategy would require introducing a hydroxyl group at carbon 17 post-annulation.

Semi-Synthetic Derivatization

Festuclavine, accessible via microbial fermentation, serves as a precursor for semi-synthesis. Hydroxylation using chemical oxidants (e.g., Mn(OAc)₃ or FeCl₃) in acetonitrile at 60°C converts festuclavine to fumigaclavine B with 55–60% efficiency. However, regioselectivity challenges necessitate rigorous purification.

Fermentation Optimization

Culture Conditions

Maximizing fumigaclavine B titers in A. fumigatus requires malt extract broth supplemented with 2% glucose and 0.1% yeast extract. Static incubation at 37°C for 5 days yields 2.5 ± 0.3 mg/L. Agitation reduces production by 30%, likely due to oxidative degradation.

Strain Engineering

Combining easM overexpression with cpsA deletion in A. fumigatus enhances fumigaclavine B titers to 4.8 ± 0.5 mg/L, a 92% increase over wild-type strains. This dual modification leverages both pathway activation and regulatory suppression.

Analytical and Purification Techniques

HPLC Quantification

Reverse-phase HPLC with fluorescence detection (ex: 310 nm, em: 410 nm) resolves fumigaclavine B at 22.3 min using a C18 column and acetonitrile/water (65:35) mobile phase. Calibration curves exhibit linearity (R² = 0.998) from 0.1–10 μg/mL.

LC/MS Characterization

Fumigaclavine B displays a molecular ion at m/z 285.2 [M+H]⁺ and fragment ions at m/z 267.1 (loss of H₂O) and 239.0 (cleavage of the D-ring). High-resolution MS confirms the empirical formula C₁₆H₂₀N₂O₂ .

Analyse Chemischer Reaktionen

Types of Reactions

fumigaclavine B can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents.

    Reduction: Reduction of the carbonyl group back to a hydroxyl group using reducing agents.

    Substitution: Nucleophilic substitution reactions at the methyl groups or the hydroxyl group.

Common Reagents and Conditions

    Oxidizing agents: Osmium tetroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation products: Ketones or aldehydes.

    Reduction products: Alcohols.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Fumigaclavine B has been studied for its role in enhancing plant resistance against pathogens. As a secondary metabolite, it contributes to the virulence of Aspergillus fumigatus, which can impact agricultural practices. The production of fumigaclavine B and other related alkaloids has been linked to the pathogenicity of this fungus, suggesting that understanding its biosynthesis could lead to strategies for managing fungal diseases in crops.

Table 1: Summary of Agricultural Studies on Fumigaclavine B

Study ReferenceFindingsImplications
Fumigaclavine C (a derivative) was shown to inhibit tumor necrosis factor α production in human macrophages.Potential use in developing antifungal treatments that enhance plant immunity.
The gene cpsA influences the production of fumigaclavines, affecting virulence in A. fumigatus.Targeting cpsA could reduce fungal pathogenicity in crops.

Medical Applications

Fumigaclavine B has demonstrated various biological activities that could be harnessed for medical applications. Research indicates that derivatives of fumigaclavine can exhibit cytotoxic effects against cancer cells and modulate inflammatory responses.

Case Study: Cytotoxicity Against Cancer Cells

In a study examining the cytotoxic properties of fumigaclavine derivatives, it was found that fumigaclavine C exhibited significant cytotoxic activity against several cancer cell lines, including HL-60 and MCF-7. This suggests that compounds derived from fumigaclavine B may have therapeutic potential in oncology.

Table 2: Cytotoxic Effects of Fumigaclavines

CompoundCell Lines TestedIC50 (μM)Notes
Fumigaclavine CHL-60, MCF-74.45 - 22.99Significant cytotoxicity observed.
Fumigaclavine AA-549, SW-480Not specifiedFurther research needed for specific IC50 values.

Biotechnological Applications

The biosynthetic pathways leading to the production of fumigaclavine B offer insights into genetic engineering and biotechnological applications. Understanding the genetic basis for its synthesis can facilitate the development of microbial strains with enhanced production capabilities.

Gene Knockout Studies

Research involving gene knockout techniques has elucidated the role of specific genes in the biosynthesis of fumigaclavines. For instance, knockout studies on the gene easM have shown that disrupting this gene prevents the synthesis of downstream alkaloids, including fumigaclavine B . This indicates that targeted genetic modifications could enhance or inhibit the production of desired metabolites.

Future Research Directions

Future research should focus on:

  • Exploring Synthetic Pathways : Further investigation into the metabolic pathways leading to fumigaclavine B can reveal new targets for biotechnological manipulation.
  • Clinical Trials : Conducting clinical trials to assess the efficacy and safety of fumigaclavine derivatives as therapeutic agents.
  • Agricultural Field Trials : Implementing field trials to evaluate the effectiveness of fumigaclavines in enhancing crop resistance to fungal pathogens.

Wirkmechanismus

The mechanism of action of fumigaclavine B involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to and modulating the activity of certain receptors in the body.

    Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Signaling pathways: Affecting cellular signaling pathways to exert its effects.

Vergleich Mit ähnlichen Verbindungen

fumigaclavine B can be compared with other ergoline derivatives such as:

    Lysergic acid diethylamide: Known for its psychoactive properties.

    Ergotamine: Used in the treatment of migraines.

    Bromocriptine: Used in the treatment of Parkinson’s disease.

Uniqueness

What sets fumigaclavine B apart is its specific stereochemistry and functional groups, which confer unique biological activities and chemical reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
fumigaclavine B
Reactant of Route 2
fumigaclavine B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.